4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine
Overview
Description
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine (4-CPMPA) is a pyrimidine derivative that has been studied extensively due to its potential applications in various scientific research areas. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. As a pyrimidine derivative, 4-CPMPA has a wide range of biochemical and physiological effects.
Scientific Research Applications
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine has been studied for its potential applications in various scientific research areas. It has been used as a tool for studying the role of G-protein coupled receptors in signal transduction pathways. It has also been used to study the effects of various drugs on the central nervous system. Additionally, 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine has been used to study the effects of various drugs on the cardiovascular system.
Mechanism Of Action
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine acts as an agonist at G-protein coupled receptors, which are involved in signal transduction pathways. When 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine binds to these receptors, it triggers a cascade of biochemical events that result in the activation of various downstream signaling pathways.
Biochemical And Physiological Effects
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate various signaling pathways, including the cAMP-dependent pathway, the cGMP-dependent pathway, and the MAPK pathway. Additionally, it has been shown to regulate the release of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine in lab experiments is that it is relatively easy to synthesize. Additionally, it is highly soluble in organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of using 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine in lab experiments is that it is relatively unstable and has a short half-life.
Future Directions
Future research on 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine could focus on its potential applications in the development of new drugs and therapies. Additionally, further research could focus on its effects on various physiological processes, such as appetite, sleep, and mood. Additionally, further research could focus on its potential applications in the treatment of various diseases and disorders, such as depression, anxiety, and addiction. Finally, further research could focus on its potential applications in the development of new diagnostic tools and treatments for cancer.
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYHMPSBBVSJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699140 | |
Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |
CAS RN |
874814-28-5 | |
Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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